2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine
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Overview
Description
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom onto the thiophene ring . The reaction conditions often include the use of palladium catalysts, boronic acids, and bases like potassium phosphate in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can facilitate interactions with hydrophobic pockets in proteins, while the ethoxyethanamine moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: A compound with similar structural features but different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another brominated heterocyclic compound with potential biological activities.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is unique due to the combination of the brominated thiophene ring and the ethoxyethanamine moiety. This structural arrangement provides distinct electronic and steric properties, making it a versatile building block for various applications.
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-ethoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-2-11-7(4-10)8-3-6(9)5-12-8/h3,5,7H,2,4,10H2,1H3 |
InChI Key |
DGOINPOXOJUATH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC(=CS1)Br |
Origin of Product |
United States |
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